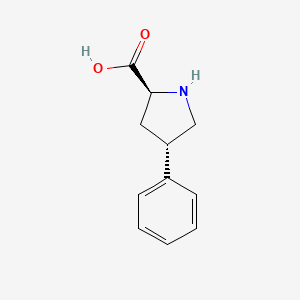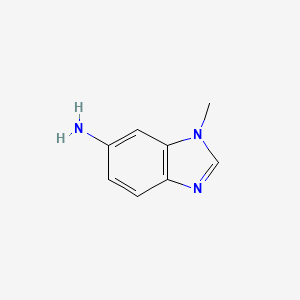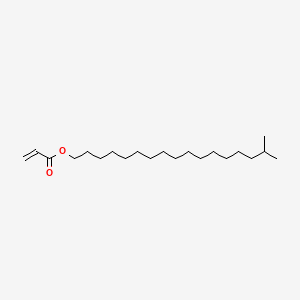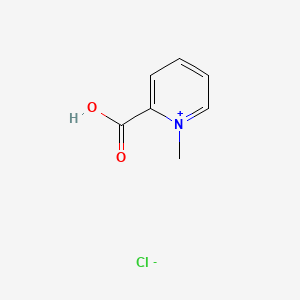
trans-4-Phenyl-L-proline
Übersicht
Beschreibung
Trans-4-Phenyl-L-proline is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of trans-4-Phenyl-L-proline has been reported in various studies . For instance, one study described the synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis . Another study reported the enzymatic production of trans-4-hydroxy-L-proline by proline 4 . A concise three-step synthesis of - and -4-hydroxyl–proline on a preparative scale has also been carried out using readily available starting materials .Molecular Structure Analysis
The molecular structure of trans-4-Phenyl-L-proline has been analyzed in several studies . For example, one study identified and characterized a bifunctional proline racemase/hydroxyproline epimerase from Archaea . Another study discussed the influence of steric factors on biological activity and described the structure–activity relationship (SAR) of the studied compounds .Chemical Reactions Analysis
The chemical reactions involving trans-4-Phenyl-L-proline have been investigated in various studies . For instance, one study reported that a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ 1 -pyrroline-5-carboxylic acid (P5C) .Physical And Chemical Properties Analysis
Trans-4-Phenyl-L-proline has a melting point of >300 °C (decomposition), a predicted boiling point of 372.8±42.0 °C, and a density of 1.186 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “(2S,4S)-4-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID”, focusing on unique applications:
Radiolabeled Precursor Synthesis
This compound has been used in the synthesis of radiolabeled precursors for medical imaging. Adjusting the synthetic steps allowed for a stable yield of (2S,4S)4–[18F]FPArg, which could be quickly cleared out in mice, indicating potential for use in diagnostic imaging .
Peptide Synthesis
It serves as an unusual amino acid analog in peptide synthesis. Its structure allows for the creation of peptides with unique properties, which can be useful in various biochemical applications .
Alkaloid Synthesis
The compound has been utilized in the total synthesis of alkaloids, such as hemerocallisamine I, both in racemic and enantiopure forms. This showcases its versatility in creating complex organic molecules .
Neuroexcitatory Kainoids and Antifungal Echinocandins Synthesis
It is a versatile reagent for synthesizing neuroexcitatory kainoids and antifungal echinocandins, highlighting its role in developing pharmaceuticals targeting neurological disorders and fungal infections .
Pharmaceutical Intermediates Production
Trans-4-Hydroxy-L-proline, derived from this compound, is a chiral building block in producing intermediates for pharmaceuticals like antiphlogistics, carbapenems, and ACE inhibitors. It’s also applied in foods and cosmetics .
Enzyme Activity and Thermostability Improvement
Trans-Proline 4-hydroxylases (trans-P4Hs), which hydroxylate free L-proline to trans-4-hydroxy-L-proline, have been improved using this compound. This has implications for synthesizing important pharmaceuticals such as carbapenem antibiotics and angiotensin-converting enzyme inhibitors .
Metabolic Engineering
Trans-4-hydroxy-L-proline is produced via fermentative production by microorganisms. Advances in metabolic engineering have been used to construct microbial cell factories that improve the biosynthetic pathway for this compound .
Protein Folding and Structure Studies
L-Proline analogues like this compound have been developed to study cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. This highlights its importance in understanding protein biology .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510299 | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Phenyl-L-proline | |
CAS RN |
96314-26-0 | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Phenyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-phenyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of trans-4-Phenyl-L-proline in organic synthesis?
A: trans-4-Phenyl-L-proline serves as a valuable building block in the synthesis of various organic compounds. For instance, it acts as a precursor in preparing derivatives of angiotensin-converting enzyme (ACE) inhibitors []. These enzymes play a crucial role in regulating blood pressure, making trans-4-Phenyl-L-proline and its derivatives potentially relevant in pharmaceutical research.
Q2: How can trans-4-Phenyl-L-proline be synthesized effectively?
A: One efficient synthetic route involves a two-step process. First, a Friedel-Crafts alkylation of benzene with a protected proline derivative, such as 4-tosyloxy-L-proline, is performed using a Lewis acid catalyst like aluminum trichloride []. This reaction yields a protected trans-4-Phenyl-L-proline derivative. Subsequently, the protecting group is removed to obtain the desired trans-4-Phenyl-L-proline.
Q3: Are there alternative methods for synthesizing trans-4-Phenyl-L-proline?
A: Yes, another approach involves reacting 4-tosyloxy-L-prolines with lithium diphenylcuprate []. This reaction exhibits interesting stereochemical outcomes and offers an alternative pathway to access trans-4-Phenyl-L-proline.
Q4: What analytical techniques are employed to characterize and quantify trans-4-Phenyl-L-proline?
A: High-performance liquid chromatography (HPLC) proves to be a highly effective technique for separating, identifying, and quantifying trans-4-Phenyl-L-proline [, ]. Reversed-phase HPLC, in particular, demonstrates excellent separation efficiency for trans-4-Phenyl-L-proline, allowing for its accurate determination even in the presence of impurities.
Q5: Can the phenyl moiety of trans-4-Phenyl-L-proline be further modified?
A: Yes, the phenyl ring of trans-4-Phenyl-L-proline can be hydrogenated to yield trans-4-cyclohexyl-L-proline []. This transformation is achieved using a ruthenium on carbon catalyst, showcasing the versatility of trans-4-Phenyl-L-proline as a starting material for further chemical modifications.
Q6: What is the significance of developing robust analytical methods for trans-4-Phenyl-L-proline?
A: Reliable and accurate analytical methods are crucial for assessing the purity and quality of synthesized trans-4-Phenyl-L-proline []. This is particularly important if the compound is intended for pharmaceutical applications where even small amounts of impurities can significantly impact efficacy and safety profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)


![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)





